1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine

Medicinal chemistry Lipophilicity Permeability

1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1856072-79-1) is a trisubstituted pyrazole derivative incorporating an N1-isopropyl group and a 2-methoxybenzylamine moiety at C4. It serves as a versatile scaffold for medicinal chemistry programs targeting kinases, metabolic enzymes, and inflammatory pathways.

Molecular Formula C14H20ClN3O
Molecular Weight 281.78 g/mol
Cat. No. B12236799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine
Molecular FormulaC14H20ClN3O
Molecular Weight281.78 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)NCC2=CC=CC=C2OC.Cl
InChIInChI=1S/C14H19N3O.ClH/c1-11(2)17-10-13(9-16-17)15-8-12-6-4-5-7-14(12)18-3;/h4-7,9-11,15H,8H2,1-3H3;1H
InChIKeyIONNSGNLDODTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Evidence: 1-Isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine — Differentiation Profile vs. Closest Pyrazol-4-amine Analogs


1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1856072-79-1) is a trisubstituted pyrazole derivative incorporating an N1-isopropyl group and a 2-methoxybenzylamine moiety at C4. It serves as a versatile scaffold for medicinal chemistry programs targeting kinases, metabolic enzymes, and inflammatory pathways . The compound possesses predicted physicochemical properties (LogP 3.22, pKa 4.47) that distinguish it from otherwise identical N1-alkyl variants, making assessment of precise substitution patterns critical prior to procurement for SAR exploration or assay development [1].

1-Isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine: Why N1-Alkyl Variation or Benzyl Group Swapping Is Scientifically Hazardous


Even minor variations in N1-alkyl substitution or benzylamine regiochemistry can induce large shifts in lipophilicity (ΔLogP > 0.5), protonation state (ΔpKa > 2 units), and conformational flexibility, which collectively alter membrane permeability, target binding kinetics, and off-target liability in ways that are not predictable from core scaffold identity alone . Substituting 1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine with a 1-methyl, 1-ethyl, or 4-methoxybenzyl congener without rigorous re-validation therefore risks misinterpretation of SAR and loss of potency or selectivity that have been quantitatively documented for closely related 4-aminopyrazole series [1].

Quantitative Evidence Guide: 1-Isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine vs. Closest Analogs


Lipophilicity Differentiation: LogP 3.22 vs. N1-Methyl and N1-Ethyl Congeners

The target compound exhibits a QSPR-predicted LogP of 3.22, which is approximately 0.5–0.7 units higher than the predicted LogP for the N1-ethyl analog and 1.0–1.2 units higher than the N1-methyl analog, assuming additive fragment contributions from N1-alkyl groups [1][2]. This difference is sufficient to shift membrane permeability and tissue distribution profiles in whole-cell assays.

Medicinal chemistry Lipophilicity Permeability

Basicity Shift: pKa 4.47 Elevation Over 1-Methylpyrazole (pKa 2.25)

The pyrazole ring N2 in 1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine carries a predicted pKa of 4.47, more than 2 log units higher than that of 1-methylpyrazole (predicted pKa 2.25 ± 0.10) [1]. This means the compound is substantially more basic, with significant protonation at pH 4–5, which can influence hydrogen bonding with acidic protein residues (e.g., Asp/Glu) in enzyme active sites.

Ionization state Binding affinity Protonation

Ortho-Methoxybenzyl Regiochemistry: Differentiated from 3- and 4-Methoxybenzyl Isomers

The 2-methoxybenzyl substituent places the methoxy oxygen in an ortho position relative to the benzylamine linker, creating an intramolecular hydrogen-bond acceptor within a 5-membered pseudo-ring that pre-organizes the bioactive conformation [1]. By contrast, 3-methoxy or 4-methoxy regioisomers orient the methoxy group away from the amine, reducing conformational constraint and potentially diminishing target engagement . Although quantitative IC50 comparisons for this specific compound series are not yet publicly available, structurally analogous 4-amino-pyrazole series have shown >10-fold potency differences upon shifting methoxy substitution from the 2- to the 4-position [2].

Regiochemistry Binding mode Structure-based design

Rotatable Bond Count and Conformational Flexibility Relative to N1-Methyl Analogs

The isopropyl group introduces one additional rotatable bond compared to a methyl group at N1, increasing the conformer ensemble size by approximately 3-fold in molecular dynamics simulations and imposing a larger entropic penalty upon rigid binding [1]. This property can translate into slower on-rate kinetics and improved selectivity profiles in kinase inhibitor series, where an isopropyl group often yields better kinome-wide selectivity than smaller N1-alkyl groups [2]. The corresponding N1-methyl analog (N-(2-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine) lacks this conformational restriction.

Entropy penalty Binding kinetics Conformational flexibility

Application Scenarios Where 1-Isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-4-amine Outcompetes Generic Analogs


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity for CNS Penetration

When a program targets a CNS kinase and requires a scaffold with LogP in the 3.0–3.5 range to balance blood-brain barrier penetration with aqueous solubility, the target compound (LogP 3.22 [1]) offers a quantifiably better starting point than N1-methyl (LogP ~2.0) or N1-ethyl (LogP ~2.5) analogs. This reduces the number of lipophilic appendages needed in subsequent optimization cycles.

Fragment Elaboration Projects Exploiting Higher pKa for Salt-Bridge Formation

For structure-based design targeting an aspartate- or glutamate-rich active site (e.g., cathepsin S or kinase hinge regions), the elevated pKa of 4.47 [1] relative to 1-methylpyrazole (pKa 2.25 ) indicates a higher population of protonated pyrazole at endosomal pH, enabling salt-bridge interactions that N1-methyl or N1-ethyl congeners cannot sustain.

Selectivity Screening Where N1-Alkyl Bulk Reduces Off-Target Binding

In kinome-wide selectivity panels, 4-aminopyrazole scaffolds bearing larger N1-isopropyl groups have exhibited narrower off-target profiles than N1-methyl variants [1]. Using the target compound as a reference scaffold can decrease promiscuous inhibition rates and improve the interpretability of primary screening data.

Regiochemical Comparator Studies Probing Ortho-Methoxy vs. Para-Methoxy Binding Modes

The ortho-methoxybenzyl substitution creates a conformationally constrained pseudo-ring not present in 3- or 4-methoxy regioisomers [1]. Researchers designing comparator experiments to assess the contribution of intramolecular hydrogen bonding to target engagement should procure this specific regioisomer as the critical probe, rather than assuming interchangeability with para-methoxy variants.

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